5-Phenyl-1h-1,2,4-triazole-3-sulfonyl chloride

Description

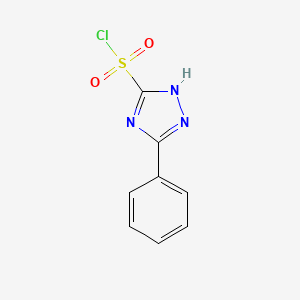

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-1,2,4-triazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOKWPFLGIHCAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Phenyl 1h 1,2,4 Triazole 3 Sulfonyl Chloride

Precursor Chemistry and Functional Group Interconversions Leading to the 1,2,4-Triazole-3-sulfonyl Chloride Core

The construction of the target compound fundamentally relies on two key stages: the formation of the 5-phenyl-1H-1,2,4-triazole core and the subsequent introduction and conversion of a sulfur-containing functional group at the 3-position.

A common and effective precursor for the sulfonyl chloride is the corresponding thiol, 5-phenyl-1H-1,2,4-triazole-3-thiol. The synthesis of this thiol intermediate can be achieved through the cyclization of thiosemicarbazide (B42300) derivatives. For instance, reacting benzoyl chloride with thiosemicarbazide yields an acylthiosemicarbazide, which can then be cyclized under basic conditions to form the desired 5-phenyl-4H-1,2,4-triazole-3-thiol.

Once the thiol precursor is obtained, the critical functional group interconversion is the oxidative chlorination to yield the sulfonyl chloride. This transformation is a pivotal step in the synthesis of sulfonamides. A variety of reagents and conditions can be employed for this purpose, moving from traditional, harsh methods to greener alternatives. organic-chemistry.orgrsc.org

| Precursor | Reagent for Interconversion | Product | Notes |

| 5-phenyl-1H-1,2,4-triazole-3-thiol | Chlorine (Cl₂) in acid | 5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride | Traditional method, effective but uses hazardous gas. rsc.org |

| 5-phenyl-1H-1,2,4-triazole-3-thiol | N-Chlorosuccinimide (NCS) | This compound | Milder, avoids chlorine gas, and is suitable for laboratory scale. organic-chemistry.org |

| 5-phenyl-1H-1,2,4-triazole-3-thiol | 1,3-Dichloro-5,5-dimethylhydantoin (B105842) (DCH) | This compound | An N-chloroamide that acts as a dual-function reagent for oxidative chlorination. rsc.orgrsc.org |

| 5-phenyl-1H-1,2,4-triazole-3-thiol | Sodium Hypochlorite (NaOCl) | This compound | A cost-effective and atom-efficient reagent. rsc.org |

| Diphenyl disulfide analogue | N-Chlorosuccinimide (NCS) | This compound | Disulfides can also serve as precursors for oxidative chlorination. organic-chemistry.org |

Mechanistic Investigations of Key Synthetic Transformations (e.g., Chlorosulfonylation, Cyclization)

The efficiency and selectivity of the synthesis are deeply rooted in the mechanisms of the key reactions. The formation of the 1,2,4-triazole (B32235) ring often proceeds via a cyclization-dehydration sequence. For example, the reaction between an acylhydrazide and an amidine can lead to a 1,3,5-trisubstituted-1,2,4-triazole through the in-situ formation of an intermediate that subsequently cyclizes. isres.orgfrontiersin.org Another common route is the [3+2] cycloaddition, where components providing three and two atoms of the ring, respectively, are combined. isres.orgresearchgate.net For instance, the reaction of nitrilimines with carbodiimides can yield 5-amino-1,2,4-triazoles. researchgate.net

The mechanism of chlorosulfonylation, particularly the oxidative chlorination of the 5-phenyl-1H-1,2,4-triazole-3-thiol precursor, is crucial for process optimization. When using N-chloroamides like 1,3-dichloro-5,5-dimethylhydantoin (DCH), the reaction proceeds through a complex pathway. Kinetic studies on similar systems have revealed unusual sigmoidal behavior for product formation, suggesting an autocatalytic process where reaction intermediates or products accelerate the conversion. rsc.orgrsc.org The proposed mechanism involves the initial formation of a sulfenyl chloride intermediate (R-SCl), which is then further oxidized and chlorinated to the sulfonyl chloride (R-SO₂Cl). The generation of hypochlorous acid (HOCl) is often essential for these reactions to proceed efficiently. researchgate.net

Highly exothermic reactions, such as those involving sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid, require careful control to prevent thermal runaway and byproduct formation. mdpi.comnih.gov Mechanistic understanding gained through techniques like heat flow calorimetry allows for the design of safer and more efficient protocols, particularly in continuous flow systems. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Strategies for the Compound

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous reagents, and using environmentally benign solvents. nih.govrsc.org The synthesis of this compound can be made more sustainable at several stages.

For the synthesis of the triazole core, green methods include using water as a solvent, employing microwave assistance to reduce reaction times and energy consumption, or utilizing ultrasound conditions. nih.govresearchgate.net One-pot syntheses, where multiple reaction steps are performed in the same vessel without isolating intermediates, also align with green chemistry principles by reducing solvent usage and waste generation. nih.govrsc.org

In the critical oxidative chlorination step, traditional reagents like chlorine gas and noxious agents like thionyl chloride can be replaced with greener alternatives. rsc.org

Examples of Green Reagents for Sulfonyl Chloride Synthesis:

| Reagent System | Solvent | Advantages | Reference |

| Oxone/KX (X=Cl) | Water | Uses water as a solvent, mild conditions, rapid reaction. | rsc.org |

| N-Chlorosuccinimide (NCS) | Acetic Acid/Water | Avoids hazardous chlorine gas, operationally simple. | organic-chemistry.org |

| Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O) | Water, Ethanol, Glycerol | Mild, environmentally friendly, allows for solvent-free workup. | researchgate.net |

| Ammonium Nitrate/HCl/O₂ | Acetonitrile | Metal-free, uses oxygen as the terminal oxidant. | rsc.org |

| Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O) | Acetic Acid | Solid, stable source of NaOCl, avoids bleach solutions. | rsc.org |

These methods often feature simpler workup procedures and the potential for recycling byproducts, such as converting succinimide (B58015) back into NCS. organic-chemistry.org

Flow Chemistry and Continuous Processing Techniques in Sulfonyl Chloride Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. mtak.huresearchgate.net The synthesis of sulfonyl chlorides is an ideal candidate for flow chemistry due to the often energetic nature of chlorination and oxidation reactions. rsc.orgmdpi.comnih.gov

In a continuous flow setup, reagents are pumped through a network of tubes or channels where they mix and react. The small volume of the reactor at any given time dramatically improves heat transfer and safety, preventing the accumulation of large quantities of hazardous intermediates or the risk of thermal runaway. rsc.orgnih.gov This technology allows for:

Enhanced Safety: By minimizing the reaction volume and containing hazardous reagents. rsc.org

Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to better yields and fewer byproducts. nih.gov

Scalability: Increasing production is achieved by running the system for longer periods or by "scaling-out" (running multiple reactors in parallel), avoiding the challenges of scaling up batch reactors. rsc.org

Automation: Flow systems can be automated to ensure consistency and reliability, with real-time monitoring improving process control. mdpi.com

Chemo- and Regioselectivity in the Synthesis of this compound and its Precursors

Controlling chemo- and regioselectivity is paramount in the synthesis of substituted heterocycles like this compound. Regioselectivity in the formation of the 1,2,4-triazole ring is a well-studied area. Depending on the precursors and reaction conditions, different isomers can be formed. For example, catalyst-controlled [3+2] cycloadditions can selectively produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles. isres.org One-pot, two-step processes starting from carboxylic acids, hydrazines, and amidines have been shown to have high regioselectivity for 1,3,5-trisubstituted-1,2,4-triazoles. isres.orgfrontiersin.org

Once the 5-phenyl-1H-1,2,4-triazole core is formed, subsequent reactions must be selective. The 1,2,4-triazole ring has multiple nitrogen atoms that can potentially react with electrophiles. Alkylation studies on similar S-protected 1,2,4-triazoles have shown that reactions typically occur at the N(1) and N(2) positions, with the N(2) alkylated isomers often being preferentially formed. nih.gov The regioselectivity can be influenced by steric hindrance and the nature of the electrophile. nih.gov

In the context of reacting a pre-formed 1,2,3-triazole with a sulfonyl chloride, studies have shown that mixtures of 1-sulfonyl and 2-sulfonyl regioisomers are often produced. The ratio of these isomers depends on the steric bulk of both the triazole substituents and the sulfonyl chloride. researchgate.net For the target molecule, the key transformation is the conversion of a thiol or sulfonic acid at the C(3) position, which directs the sulfonyl chloride group to the desired location, thus circumventing regioselectivity issues on the ring itself during the chlorosulfonylation step. Chemoselectivity is critical during the oxidative chlorination of the thiol precursor to ensure that other functional groups on the molecule are not affected by the strong oxidizing and chlorinating conditions.

Chemical Reactivity and Mechanistic Pathways of 5 Phenyl 1h 1,2,4 Triazole 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Group

The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophilic site, making it highly susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone of its utility in synthesis, allowing for the formation of various sulfur-containing functional groups. The reaction typically proceeds through a nucleophilic substitution mechanism at the tetracoordinate sulfur atom.

The most common reactions of sulfonyl chlorides involve nitrogen and oxygen nucleophiles to form sulfonamides and sulfonate esters, respectively. acs.org These reactions are fundamental in medicinal chemistry, as the sulfonamide group is a key pharmacophore in numerous therapeutic agents. researchgate.net

The reaction with primary or secondary amines yields the corresponding sulfonamides. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion, which is an excellent leaving group. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction. cbijournal.com

Similarly, the reaction with alcohols or phenols in the presence of a base produces sulfonate esters. The mechanistic pathway is analogous to sulfonamide formation, with the oxygen atom of the alcohol or phenol (B47542) acting as the nucleophile.

| Nucleophile | Product Type | General Reaction Scheme |

|---|---|---|

| Primary Amine (R-NH₂) | N-substituted Sulfonamide | Ar-SO₂Cl + 2 R-NH₂ → Ar-SO₂-NHR + R-NH₃⁺Cl⁻ |

| Secondary Amine (R₂NH) | N,N-disubstituted Sulfonamide | Ar-SO₂Cl + 2 R₂NH → Ar-SO₂-NR₂ + R₂NH₂⁺Cl⁻ |

| Ammonia (NH₃) | Primary Sulfonamide | Ar-SO₂Cl + 2 NH₃ → Ar-SO₂-NH₂ + NH₄⁺Cl⁻ |

| Alcohol (R-OH) | Sulfonate Ester | Ar-SO₂Cl + R-OH + Base → Ar-SO₂-OR + Base·HCl |

| Phenol (Ph-OH) | Sulfonate Ester | Ar-SO₂Cl + Ph-OH + Base → Ar-SO₂-OPh + Base·HCl |

In the General Reaction Scheme, "Ar" represents the 5-Phenyl-1H-1,2,4-triazol-3-yl group.

Beyond amines and alcohols, the sulfonyl chloride group reacts with other oxygen-based nucleophiles. For instance, reaction with carboxylates can yield mixed anhydrides, although these are often unstable. The reaction with water leads to hydrolysis, forming the corresponding sulfonic acid. This reaction is typically slow at room temperature but is accelerated by heat or the presence of a base.

Reactions with carbon-based nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can lead to the formation of sulfones (Ar-SO₂-R). This transformation involves the formation of a new sulfur-carbon bond. However, these reactions can be complex, and side reactions may occur depending on the specific nucleophile and reaction conditions used.

Role of the 1,2,4-Triazole (B32235) Ring in Modulating Reactivity

The N-unsubstituted 1,2,4-triazole ring exists as two rapidly interconverting tautomers: the 1H- and 4H-forms. ijsr.netresearchgate.net While it is difficult to separate them, studies have indicated that the 1H-1,2,4-triazole tautomer is generally more stable than the 4H form. ijsr.netnih.gov

For 5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride, this tautomeric equilibrium can influence the electronic properties of the sulfonyl chloride group. The position of the proton (at N1, N2, or N4) affects the electron distribution within the heterocyclic ring, which in turn modulates the electron-withdrawing character of the triazole system. This can impact the electrophilicity of the sulfonyl sulfur, potentially altering its reactivity towards nucleophiles. The pKa of the N-H proton in 1,2,4-triazoles is approximately 10.26, indicating its acidic nature, which allows for deprotonation under basic conditions to form a triazolate anion. chemicalbook.com

The 1,2,4-triazole ring itself can undergo substitution reactions. The electronic nature of the ring makes it susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the specific atom targeted.

Nucleophilic Aromatic Substitution: The carbon atoms of the 1,2,4-triazole ring are considered π-deficient due to the presence of adjacent electronegative nitrogen atoms. nih.govchemicalbook.com This low electron density makes them susceptible to nucleophilic attack, particularly if a good leaving group is present on the carbon atom. chemicalbook.com

Electrophilic Aromatic Substitution: Conversely, the nitrogen atoms of the triazole ring are electron-rich and are the primary sites for electrophilic attack. nih.govchemicalbook.com Reactions such as alkylation or acylation will typically occur at one of the ring nitrogens. The regioselectivity of such a reaction on this compound would be influenced by steric hindrance from the adjacent phenyl and sulfonyl chloride groups, as well as the relative basicity of the different nitrogen atoms.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds. While the sulfonyl chloride group itself is not a typical substrate for common cross-coupling reactions like Suzuki or Heck couplings (which generally utilize halides or triflates), the triazole scaffold can be functionalized for such transformations.

Research on other 1,2,4-triazole systems has demonstrated the feasibility of palladium-catalyzed Suzuki cross-coupling reactions on bromo- or chloro-substituted triazoles. openreviewhub.orgresearchgate.net This allows for the introduction of new aryl or vinyl substituents onto the heterocyclic core. mdpi.comnih.gov For this compound, a synthetic strategy could involve converting the sulfonyl chloride to a different functional group or performing C-H activation/halogenation on the triazole ring to create a handle for cross-coupling.

Furthermore, the triazole ring can act as a directing group in transition-metal-catalyzed C-H functionalization, guiding a catalyst to activate a specific C-H bond on an adjacent group (like the phenyl ring) for further elaboration. dntb.gov.ua The nitrogen atoms of the triazole can coordinate to the metal center, positioning the catalyst for selective reaction at a nearby site. While specific applications involving this compound in this context are not widely documented, it represents a potential avenue for creating more complex molecular architectures based on this scaffold.

| Reaction Type | Required Modification | Catalyst (Example) | Coupling Partner (Example) | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Halogenation of the triazole ring (e.g., C-Br) | Pd(PPh₃)₄ | Arylboronic acid | Aryl-substituted triazole |

| Heck Coupling | Halogenation of the triazole ring (e.g., C-I) | Pd(OAc)₂ | Alkene | Alkene-substituted triazole |

| Sonogashira Coupling | Halogenation of the triazole ring (e.g., C-I) | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | Alkyne-substituted triazole |

| C-H Arylation | None (Direct C-H activation) | Pd, Rh, or Ru catalyst | Aryl halide | Aryl-substituted triazole |

Radical Reactions and Their Application in Diversification

While specific studies detailing the radical reactions of this compound are not extensively documented in publicly available literature, the general reactivity of sulfonyl chlorides provides a basis for predicting its behavior. Sulfonyl chlorides are known precursors to sulfonyl radicals (RSO2•) under various conditions, including photolysis, thermolysis, or through the action of radical initiators.

The generation of a 5-phenyl-1H-1,2,4-triazol-3-ylsulfonyl radical would open avenues for a range of carbon-sulfur and nitrogen-sulfur bond-forming reactions. These radicals could potentially participate in addition reactions to alkenes and alkynes, leading to the synthesis of more complex sulfonated triazole derivatives. Such transformations are valuable for the diversification of the core structure, allowing for the introduction of various functional groups and the construction of novel molecular scaffolds.

The application of photoredox catalysis could also be a viable strategy for initiating radical reactions with this compound. This modern synthetic approach allows for the generation of radicals under mild conditions, which would be advantageous for preserving the integrity of the triazole ring. The resulting sulfonyl radical could then engage in cross-coupling reactions with a variety of partners, further expanding the synthetic utility of this compound.

Table 1: Potential Radical Reactions of this compound

| Reaction Type | Potential Reactants | Potential Products | Significance in Diversification |

| Radical Addition | Alkenes, Alkynes | β-Halo or β-functionalized sulfonamides | Introduction of diverse side chains |

| Radical Cyclization | Unsaturated tethers within the molecule | Fused or spirocyclic sulfonamides | Construction of complex polycyclic systems |

| Cross-Coupling | Boronic acids, organometallics | Aryl or alkyl sulfones | C-S bond formation for novel analogs |

Rearrangement Reactions and Fragmentations

The structural framework of this compound suggests the possibility of intriguing rearrangement and fragmentation pathways, particularly under thermal or mass spectrometric conditions.

Rearrangement Reactions:

While specific rearrangement reactions for this compound have not been explicitly reported, analogous heterocyclic systems are known to undergo skeletal rearrangements. For instance, thermal treatment of certain 1,2,4-triazole derivatives can lead to ring-chain tautomerism or isomerization to other heterocyclic systems. The presence of the sulfonyl group could influence the propensity for such rearrangements, potentially leading to novel heterocyclic scaffolds. For example, intramolecular cyclization involving the sulfonyl group and another part of the molecule could occur under specific conditions.

Fragmentation Pathways:

The mass spectrometric fragmentation of 1,2,4-triazole derivatives has been a subject of study, and some general patterns can be extrapolated to this compound. researchgate.net The fragmentation of 1,2,4-triazoles often involves the cleavage of the bonds within the triazole ring, leading to the loss of nitrogen (N2) or other small neutral molecules. researchgate.net

For this compound, the initial fragmentation in a mass spectrometer would likely involve the loss of the sulfonyl chloride group or cleavage of the sulfur-chlorine bond. Subsequent fragmentation would then involve the breakdown of the triazole ring and the phenyl substituent.

Table 2: Predicted Mass Spectrometric Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M - Cl]⁺ | Loss of a chlorine radical |

| [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group |

| [M - N₂]⁺ | Loss of a nitrogen molecule from the triazole ring |

| [C₆H₅CN]⁺ | Phenyl cyanide fragment |

| [C₆H₅]⁺ | Phenyl cation |

It is important to note that the precise fragmentation pattern would be dependent on the ionization method used (e.g., Electron Ionization, Electrospray Ionization) and the specific conditions of the mass spectrometric analysis. Detailed experimental studies would be required to fully elucidate the complex fragmentation pathways of this molecule.

Structural Elucidation and Conformational Analysis of 5 Phenyl 1h 1,2,4 Triazole 3 Sulfonyl Chloride Derivatives

The comprehensive characterization of 5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride and its derivatives relies on a suite of advanced spectroscopic and analytical techniques. These methods provide invaluable insights into the molecular architecture, functional group transformations, and three-dimensional arrangement of these compounds, which are crucial for understanding their chemical reactivity and potential applications.

Theoretical and Computational Chemistry Studies of 5 Phenyl 1h 1,2,4 Triazole 3 Sulfonyl Chloride

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride, DFT calculations can be employed to determine key properties such as optimized molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing bond lengths, bond angles, and dihedral angles. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites within the molecule. The sulfonyl chloride group, being a strong electron-withdrawing group, is expected to significantly influence the electronic properties of the triazole ring.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. For derivatives of 1,2,4-triazole (B32235), DFT calculations have been used to correlate these electronic parameters with observed biological activities. nih.gov

Table 1: Illustrative Quantum Chemical Descriptors for a Generic 1,2,4-Triazole Derivative

| Descriptor | Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are illustrative for a generic 1,2,4-triazole derivative and not specific to this compound due to the absence of published data for this specific compound.

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

By simulating the molecule's behavior in a given environment, researchers can explore its accessible conformational space. This is particularly important for understanding how the phenyl and sulfonyl chloride groups orient themselves relative to the triazole ring and how these conformations might influence the molecule's properties and interactions.

MD simulations can also be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces. For instance, simulating the molecule in a solvent like water can reveal how it is solvated and the nature of its interactions with water molecules. In the context of drug design, MD simulations are crucial for understanding how a ligand binds to a protein's active site and for predicting the stability of the resulting complex.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The calculated vibrational frequencies from a DFT frequency analysis can be correlated with the peaks in an experimental IR spectrum, aiding in the assignment of functional groups. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to confirm the molecular structure. Theoretical predictions of electronic transitions can be compared with the absorption maxima observed in UV-Vis spectroscopy. mdpi.com

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Related Triazole Derivative

| Spectroscopic Data | Theoretical Prediction | Experimental Value |

| IR (C=N stretch) | 1625 cm⁻¹ | 1620 cm⁻¹ |

| ¹H NMR (Triazole H) | 8.1 ppm | 8.0 ppm |

| ¹³C NMR (Triazole C) | 155 ppm | 154 ppm |

| UV-Vis (λmax) | 260 nm | 265 nm |

Note: This table presents a hypothetical comparison for a related triazole derivative to illustrate the validation process, as specific data for this compound is not available.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as its synthesis or its reactions to form derivatives, reaction pathway modeling can be employed to understand the energetics of the process.

By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. The transition state, which is the highest energy point along the reaction coordinate, is of particular interest as it determines the activation energy and thus the rate of the reaction. Identifying the structure of the transition state provides valuable information about the mechanism of the reaction. For instance, in the synthesis of related triazole derivatives, computational studies have been used to elucidate the favorability of different reaction pathways. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Applied to Derivative Exploration

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of modern drug discovery and materials science. These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. For derivatives of this compound, QSAR models can be developed to predict their activity and guide the design of new, more potent analogues. nih.gov

In a typical QSAR study, a set of molecules with known activities is used to train a statistical model. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be constitutional, topological, geometric, or electronic in nature. The QSAR model then relates these descriptors to the observed activity. bjut.edu.cn

Cheminformatics tools are used to manage and analyze large datasets of chemical information, which is essential for QSAR studies. These tools can be used to screen virtual libraries of compounds based on a developed QSAR model, prioritizing the most promising candidates for synthesis and experimental testing. zsmu.edu.ua

Table 3: Common Molecular Descriptors Used in QSAR Studies of Triazole Derivatives

| Descriptor Class | Example Descriptors |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Lipophilic | LogP, Polar surface area (PSA) |

| Topological | Connectivity indices, Shape indices |

Applications of 5 Phenyl 1h 1,2,4 Triazole 3 Sulfonyl Chloride in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Systems

The utility of 5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride as a building block stems from the high reactivity of the sulfonyl chloride moiety. ossila.com This group can readily undergo nucleophilic substitution with a wide array of nucleophiles, allowing for the facile introduction of the phenyl-triazole scaffold into larger, more complex molecular architectures. This reactivity is pivotal for constructing diverse heterocyclic systems. researchgate.net

The reaction of the sulfonyl chloride with primary or secondary amines, for instance, leads to the formation of stable sulfonamides. This reaction is a cornerstone in medicinal chemistry for linking different molecular fragments. Similarly, reaction with alcohols or phenols yields sulfonate esters. These linkages can be used to create fused heterocyclic systems or to append the triazole unit onto other pre-existing ring systems. The 1,2,4-triazole (B32235) ring itself is a common feature in many biologically active compounds, and this synthetic route provides a reliable method for its incorporation. lifechemicals.com For example, derivatives of 1,2,4-triazoles are integral to numerous biologically active substances and functional materials. lifechemicals.com The condensation of 1,2,3-triazole-4(5)-amines with various compounds has been shown to be a powerful method for synthesizing versatile triazolo-annulated systems like triazolo[4,5-b]pyridines and triazolo[4,5-d]pyrimidines. nuph.edu.ua

| Reactant (Nucleophile) | Resulting Linkage | Product Class | Significance |

|---|---|---|---|

| Primary/Secondary Amine (R-NH₂) | Sulfonamide (-SO₂-NHR) | N-substituted Sulfonamides | Stable covalent bond, common in medicinal chemistry. |

| Alcohol/Phenol (B47542) (R-OH) | Sulfonate Ester (-SO₂-OR) | Sulfonate Esters | Used as intermediates and in prodrug strategies. |

| Hydrazine (B178648) (H₂NNH₂) | Sulfonyl Hydrazide (-SO₂-NHNH₂) | Sulfonyl Hydrazides | Precursors for further heterocyclic ring formation. |

| Hydroxylamine (HONH₂) | Sulfonyl Hydroxamate (-SO₂-NHOH) | N-hydroxy Sulfonamides | Potential for biological activity and as metal chelators. |

Role in the Synthesis of Functionalized Materials and Polymers

In materials science, building blocks that can be readily polymerized or grafted onto surfaces are of high interest. This compound serves as a valuable monomer or functionalizing agent due to the reactivity of its sulfonyl chloride group. The triazole core contributes to the thermal stability and specific binding properties of the resulting material. mdpi.com

This compound can be used in step-growth polymerization reactions. For example, reacting it with difunctional nucleophiles such as diamines or diols can lead to the formation of polysulfonamides or polysulfonate esters, respectively. These polymers incorporate the stable and polar triazole ring into their backbone, which can influence properties like solubility, thermal stability, and affinity for metal ions. Furthermore, the sulfonyl chloride group allows for the covalent attachment of the molecule to functionalized surfaces, such as silica (B1680970) or polymer resins modified with amino groups. This surface modification can be used to create stationary phases for chromatography or to develop new sensory materials where the triazole unit acts as a recognition site.

| Application | Method | Resulting Material | Potential Properties |

|---|---|---|---|

| Polymer Synthesis | Polycondensation with diamines/diols | Polysulfonamides/Polysulfonates | Enhanced thermal stability, specific polarity. |

| Surface Functionalization | Reaction with amine-functionalized surfaces | Triazole-modified surfaces | Chromatographic media, sensors, heterogeneous catalysts. |

| Cross-linking Agent | Reaction with multifunctional polymers | Cross-linked polymer networks | Improved mechanical strength and solvent resistance. |

Development of Novel Organic Reagents and Catalysts Utilizing the Sulfonyl Chloride Moiety

The sulfonyl chloride group is not only a point of attachment but also a precursor to other functional groups, enabling the development of novel reagents. By transforming the sulfonyl chloride, a range of specialized molecules for organic synthesis can be created. For instance, substitution with sodium azide (B81097) yields a sulfonyl azide, a reagent used in cycloaddition reactions and for the introduction of azide functionalities into other molecules.

In catalysis, the rigid framework of the phenyl-triazole unit can serve as a scaffold for positioning catalytic groups. chemscene.com While the parent compound is not a catalyst itself, it can be derivatized to create one. The deprotonated form of the parent 1,2,4-triazole ring has been shown to be an effective acyl transfer catalyst. lifechemicals.com By modifying the sulfonyl chloride group with moieties that can participate in catalytic cycles (e.g., amines, phosphines), it is possible to design new organocatalysts. The combination of the stable heterocyclic core and the versatile sulfonyl group allows for systematic tuning of the catalyst's steric and electronic properties.

Utilization in Ligand Design for Coordination Chemistry

Triazoles are highly versatile ligands in coordination chemistry, capable of forming a wide variety of compounds, including coordination polymers and metal-organic frameworks (MOFs). core.ac.ukscispace.com The nitrogen atoms of the 1,2,4-triazole ring in this compound can act as donor atoms to coordinate with metal ions. scispace.com

More sophisticated ligands can be synthesized by reacting the sulfonyl chloride group with molecules containing additional donor sites. For example, reaction with an aminopyridine would create a bidentate ligand capable of chelating to a metal center through both a triazole nitrogen and the pyridine (B92270) nitrogen. This approach allows for the rational design of ligands with specific coordination geometries and electronic properties. rsc.org Such ligands are crucial for developing new catalysts, magnetic materials, and luminescent sensors. mdpi.comresearchgate.net The resulting metal complexes can exhibit diverse structures, from simple mononuclear species to complex three-dimensional frameworks. scispace.com

| Ligand Type | Synthetic Approach | Potential Metal Complex | Application Area |

|---|---|---|---|

| Monodentate | Direct coordination via triazole nitrogen | Simple metal-ligand complexes | Basic coordination studies |

| Bidentate/Polydentate | Reaction of -SO₂Cl with molecules containing other donor atoms (e.g., aminopyridines) | Chelated metal complexes | Catalysis, molecular magnetism |

| Bridging Ligand | Linking metal centers via triazole and another coordinating group | Coordination polymers, MOFs | Gas storage, separation, sensing |

Precursor for Bioorthogonal Ligation Reactions (e.g., Click Chemistry adaptations)

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biological processes. nih.gov "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example and is widely used for bioconjugation. nih.govnih.gov The 1,2,3-triazole ring formed in this reaction is exceptionally stable. tcichemicals.com

This compound can serve as a precursor for reagents used in these reactions. The sulfonyl chloride can be converted into a sulfonyl azide (-SO₂N₃) by reacting it with an azide source like sodium azide. This resulting sulfonyl azide is an electron-deficient azide that can participate in cycloaddition reactions. nih.gov It can react with an alkyne-functionalized biomolecule (like a protein or nucleic acid) via CuAAC to form a stable triazole linkage. This two-step process—conversion to the azide followed by the click reaction—allows researchers to label complex biological molecules with the phenyl-triazole-sulfonamide moiety for imaging or diagnostic purposes. An electrochemical method has been described to introduce an azide group into N-sulfonylformamidines, which can then undergo a click reaction with phenylacetylene (B144264) to yield a 1,2,3-triazole ring compound. acs.org

| Step | Reaction | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Activation | This compound + NaN₃ | 5-Phenyl-1H-1,2,4-triazole-3-sulfonyl azide | Creates the reactive azide moiety for click chemistry. |

| 2. Ligation | Sulfonyl azide + Alkyne-tagged biomolecule (Cu(I) catalyst) | Biomolecule conjugated to the phenyl-triazole sulfonamide | Stable, covalent labeling of biological targets. |

Exploration of 5 Phenyl 1h 1,2,4 Triazole 3 Sulfonyl Chloride Derivatives in Bio Organic and Mechanistic Medicinal Chemistry Research

Design Principles for Derivatives Targeting Specific Biological Macromolecules (e.g., Enzymes, Receptors)

The rational design of derivatives originating from 5-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride is guided by established pharmacophoric models and the structural biology of specific targets. A primary strategy involves mimicking the structure of known ligands or inhibitors that bind to the target of interest.

For enzyme inhibition, design principles often focus on interactions with the active site. For instance, in designing aromatase inhibitors, derivatives are conceptualized to include the 1,2,4-triazole (B32235) moiety, whose nitrogen atoms can coordinate with the iron atom in the heme group of the cytochrome P450 enzyme. nih.gov Phenyl rings are incorporated to establish key interactions within the enzyme's active site. nih.gov Furthermore, the inclusion of functional groups capable of forming hydrogen bonds, such as carbonyl groups, is a common design tactic to enhance binding affinity and specificity. nih.gov

When targeting receptors, such as the benzodiazepine (B76468) receptor, the design approach involves conformational analysis and superimposition with known agonists like estazolam. nih.gov This ensures that the designed triazole derivatives can adopt a three-dimensional structure that matches the key pharmacophoric features of the target receptor. nih.gov For ion channels like GABA A receptors and voltage-gated sodium channels (Nav1.2), derivatives are designed to modulate channel activity, with specific substitutions on the phenyl and triazole rings intended to optimize these interactions and improve anticonvulsant activity while minimizing neurotoxicity. nih.gov The core principle is to create molecules that fit sterically and electronically within the binding pocket of the macromolecule, thereby eliciting a specific biological response.

In Vitro Studies on Molecular Target Engagement and Modulatory Effects (e.g., Enzyme Inhibition Mechanisms, Binding Assays)

In vitro studies are essential to validate the design principles and quantify the biological activity of newly synthesized derivatives. These assays directly measure the interaction between the compound and its intended molecular target.

Enzyme inhibition assays are a common method for evaluating these derivatives. For example, various 1,2,4-triazole derivatives have been tested for their ability to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.govacs.org The potency of these compounds is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%. In one study, methyl phenyl-substituted azinane-triazole derivatives were identified as potent inhibitors of AChE and BChE, with IC₅₀ values in the low micromolar and even nanomolar range. nih.govacs.org

Derivatives have also been evaluated against xanthine (B1682287) oxidase (XO), an enzyme implicated in gout. nih.gov A series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole compounds showed significant XO inhibitory activity, with the most promising compound exhibiting an IC₅₀ value of 0.16 μM. nih.gov Similarly, novel 1H-1,2,3-triazole analogs have demonstrated inhibitory potential against carbonic anhydrase-II, with IC₅₀ values ranging from 13.8 to 35.7 µM. frontiersin.org These studies often compare the activity of the new compounds to standard drugs, providing a benchmark for their potential therapeutic efficacy.

Binding assays are another critical tool. For anticonvulsant research, the affinity of 1,2,4-triazole-3-thione derivatives towards the batrachotoxin-binding site on voltage-gated sodium channels has been analyzed to understand their mechanism of action at a molecular level. researchgate.net

The table below summarizes the in vitro inhibitory activities of selected 1,2,4-triazole derivatives against various enzymes.

| Compound Class | Target Enzyme | Key Derivative(s) | IC₅₀ Value | Reference |

| Azinane-Triazoles | Acetylcholinesterase (AChE) | 12d | 0.73 ± 0.54 µM | nih.gov |

| Azinane-Triazoles | Butyrylcholinesterase (BChE) | 12d | 0.017 ± 0.53 µM | nih.gov |

| Azinane-Triazoles | α-Glucosidase | 12a-o | All active | nih.gov |

| Benzyl-pyridyl-triazoles | Xanthine Oxidase (XO) | 1h | 0.16 µM | nih.gov |

| Triazole Analogs | Carbonic Anhydrase-II | 7b | 13.8 ± 0.63 µM | frontiersin.org |

Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition and Binding Motifs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For derivatives of 5-phenyl-1H-1,2,4-triazole, SAR studies have been crucial for optimizing lead compounds.

Analysis of 1,2,4-triazole derivatives as anticonvulsants has revealed key SAR trends. For instance, in a series of 7-phenyl- nih.govnih.govijper.orgtriazolo[1,5-a]pyrimidin-5(4H)-one derivatives, specific substitutions on the phenyl ring were found to significantly impact anticonvulsant activity in both subcutaneous pentylenetetrazole (sc-PTZ) and maximal electroshock (MES) models. nih.gov

In the context of xanthine oxidase inhibitors, SAR analysis of 5-benzyl-3-pyridyl-1H-1,2,4-triazole analogues showed that while the 3,5-diaryl-1,2,4-triazole framework is not essential, certain substitutions on the benzyl (B1604629) moiety are highly favorable. nih.gov Specifically, the presence of a 3'-nitro group or a 4'-sec-butoxy group on the benzyl ring was found to enhance inhibitory potency. nih.gov

For inhibitors of Yellow Fever Virus (YFV), SAR studies on a class of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines, which are structurally related to sulfonamide derivatives of the title compound, have been conducted. nih.gov These studies explore how different substituents on the various aromatic rings modulate the antiviral activity, guiding the selection of candidates with improved potency and selectivity. nih.gov

SAR studies on antibacterial 1,2,4-triazoles have indicated that the nature and position of substituents on the phenyl ring at the C5 position of the triazole are critical. For example, compounds with a 4-trichloromethyl group on the phenyl ring showed the highest activity, equivalent to the standard drug ceftriaxone, while those with chloro and bromo substituents also demonstrated good activity. mdpi.com These studies help to build a comprehensive understanding of the molecular recognition patterns required for a desired biological effect.

Molecular Docking and Chemoinformatic Analysis for Rationalizing Ligand-Target Interactions

Molecular docking and other chemoinformatic tools are indispensable for visualizing and understanding how ligands interact with their biological targets at an atomic level. These computational techniques are widely used to rationalize the results of in vitro assays and guide further drug design.

Docking studies have been performed to elucidate the binding modes of 1,2,4-triazole derivatives with a variety of enzymes. For example, the docking of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives into the active sites of COX-1 and COX-2 enzymes suggested a significant preference for COX-2, corroborating experimental anti-inflammatory activity. nih.gov Similarly, docking of novel triazole derivatives into the aromatase enzyme active site helped to explain their cytotoxic activity against cancer cell lines. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

In the development of antifungal agents, molecular docking showed that a novel 1,2,4-triazole derivative binds to the target protein FgCYP51 through a combination of coordination bonds, hydrogen bonds, and stacking interactions, similar to the known fungicide tebuconazole. rsc.org For antitubercular agents targeting the InhA enzyme, molecular docking was used to investigate the binding manner of newly synthesized 1,2,3-triazoles within the enzyme's active site, rationalizing their potent inhibitory activity. mdpi.com

Chemoinformatic analyses, such as the generation of pharmacophore models, are also employed. A pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors was generated based on a set of known active compounds, and then used to evaluate the fit of new triazole derivatives, providing a qualitative measure of their selective COX-2 inhibition potential. nih.gov These computational approaches provide a powerful framework for understanding ligand-target interactions and for the rational design of more potent and selective molecules.

Application as Chemical Probes for Biological System Interrogation

Beyond their potential as therapeutic agents, derivatives of sulfonyl-containing compounds are increasingly being developed as chemical probes to investigate biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study the protein's function in a cellular or in vivo context.

The sulfonyl fluoride (B91410) moiety, a close analogue of the sulfonyl chloride, is particularly valuable for creating covalent chemical probes. Sulfonyl fluorides can react with nucleophilic residues like histidine, serine, or lysine (B10760008) in a protein's binding site, forming a stable covalent bond. rsc.org This property has been exploited to develop probes for cereblon (CRBN), a component of the E3 ubiquitin ligase complex. A sulfonyl fluoride-containing ligand was designed to covalently engage a histidine residue in CRBN, enabling further study of cereblon modulators. rsc.org

Similarly, derivatives of this compound could be synthesized to act as reactive probes. By replacing the chloride with a fluoride or another suitable leaving group, these compounds could be used to covalently label and identify novel binding partners or to map the active sites of enzymes.

Furthermore, triazole-based structures have been explored as scaffolds for molecular probes for imaging applications. For instance, benzothiazole (B30560) derivatives linked by a 1,2,3-triazole moiety have been synthesized and evaluated as potential ligands for the detection of tau protein aggregates, which are a hallmark of Alzheimer's disease. nih.gov This highlights the potential for appropriately functionalized 5-phenyl-1H-1,2,4-triazole derivatives to be developed into imaging agents or probes for interrogating complex biological processes.

Future Research Directions and Emerging Opportunities in 5 Phenyl 1h 1,2,4 Triazole 3 Sulfonyl Chloride Chemistry

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of 5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride. These computational tools can accelerate the discovery of new reactions and the design of novel compounds with tailored properties.

Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new chemical transformations involving the triazole-sulfonyl chloride core. ijnc.irnih.gov By analyzing vast datasets of successful and unsuccessful reactions, ML models can identify complex patterns and relationships that may not be apparent to human chemists. This predictive power can significantly reduce the number of experiments required, saving time and resources. For instance, ML could predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of novel derivatives of this compound.

In the realm of compound design, generative AI models can propose novel molecular structures based on the this compound scaffold. These models can be designed to optimize for specific properties, such as biological activity or material characteristics. nih.govacs.org This approach opens up new avenues for the discovery of potent pharmaceuticals and advanced materials. The use of machine learning can also compensate for shortcomings in theoretical knowledge by learning directly from experimental data, thereby improving the ability to classify compounds as active or inactive. nih.gov

Table 1: Potential AI/ML Applications in this compound Chemistry

| Application Area | Specific Task | Potential Impact |

| Reaction Prediction | Optimization of reaction conditions for derivatization. | Increased reaction efficiency and yield. |

| Prediction of novel reaction pathways. | Discovery of new synthetic methodologies. | |

| Compound Design | Generation of novel derivatives with desired properties. | Accelerated discovery of new drugs and materials. |

| Virtual screening of compound libraries. | Identification of promising candidates for further study. |

Novel Catalytic Systems for Sustainable Transformations

The development of sustainable chemical processes is a key focus of modern chemistry. In the context of this compound, research into novel catalytic systems is crucial for achieving greener and more efficient transformations.

Recent advancements in catalysis offer exciting possibilities for the synthesis and modification of triazole-sulfonyl chlorides. For example, the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions provides an efficient route to 1-sulfonyl-1,2,3-triazoles. nih.gov The development of novel copper catalysts, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), has been shown to be effective for these transformations under mild conditions. nih.govresearchgate.net Future research could focus on developing even more active and selective catalysts for reactions involving this compound, potentially enabling new types of chemical transformations.

Furthermore, the exploration of photocatalysis and electrocatalysis could lead to more sustainable synthetic routes. These methods often operate under milder conditions and can reduce the reliance on hazardous reagents. The development of heterogeneous catalysts, which can be easily separated and recycled, is another important area of research that could enhance the sustainability of processes involving this compound. researchgate.netrsc.org

Exploration of Advanced Materials Science Applications Beyond Traditional Organic Synthesis

The unique structural and electronic properties of the 1,2,4-triazole (B32235) ring suggest that this compound could be a valuable building block for advanced materials. lifechemicals.com While its primary use has been in organic synthesis, its potential in materials science remains largely untapped.

Derivatives of this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The triazole moiety is known for its electron-transporting properties, which could be harnessed in the design of new electronic materials. The phenyl and sulfonyl chloride groups provide handles for further functionalization, allowing for the fine-tuning of the material's electronic and optical properties.

Another promising area is the development of novel polymers and coordination frameworks. The bifunctional nature of this compound, with its reactive sulfonyl chloride group and the N-H group on the triazole ring, makes it an ideal monomer for polymerization reactions. The resulting polymers could exhibit interesting properties, such as thermal stability, chemical resistance, and specific binding capabilities, making them suitable for a range of applications from high-performance plastics to sensors. lifechemicals.com

Development of Multi-Functionalized Triazole-Sulfonyl Chloride Scaffolds

The creation of complex molecular architectures with multiple functional groups is a key challenge in modern organic synthesis. The development of multi-functionalized scaffolds based on this compound could open up new possibilities for the synthesis of molecules with enhanced properties and functionalities. lifechemicals.comnih.gov

By introducing additional reactive sites onto the phenyl ring or the triazole core, chemists can create versatile building blocks for the construction of complex molecules. For example, the introduction of a second sulfonyl chloride group or a halogen atom could enable orthogonal functionalization, where different parts of the molecule can be modified independently. This approach would allow for the synthesis of highly diverse compound libraries for drug discovery and materials science research.

The development of synthetic methodologies to selectively functionalize different positions of the triazole-sulfonyl chloride scaffold will be crucial. This could involve the use of protecting groups or the development of regioselective reactions. The resulting multi-functionalized scaffolds would serve as powerful platforms for the creation of novel compounds with tailored properties.

Expanding the Scope of Bio-Organic Research through Novel Conjugation Strategies

The field of bio-organic chemistry relies on the ability to link small molecules to biological macromolecules, such as proteins and nucleic acids. The reactive sulfonyl chloride group of this compound makes it a promising candidate for the development of novel bio-conjugation reagents.

Sulfonyl chlorides can react with nucleophilic residues on proteins, such as lysine (B10760008) and tyrosine, to form stable covalent bonds. This reactivity could be exploited to label proteins with fluorescent dyes, affinity tags, or other functional molecules. The triazole core could also play a role in modulating the properties of the resulting bioconjugate, such as its solubility and stability.

Future research in this area could focus on developing "click" chemistry-type reactions involving the triazole-sulfonyl chloride scaffold. nih.gov Click chemistry provides a powerful tool for the rapid and efficient synthesis of bioconjugates under mild, biocompatible conditions. By designing derivatives of this compound that can participate in click reactions, researchers could expand the toolkit of bio-conjugation strategies available to the scientific community.

Q & A

Q. What are the established synthetic routes for 5-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride, and what key reagents are involved?

A common approach involves cyclization of precursor intermediates followed by oxidative chlorination. For example, analogous sulfonyl chlorides (e.g., 5-phenyl-1,3-thiazole-4-sulfonyl chloride) are synthesized via cyclization using Lawesson’s reagent and subsequent chlorination with agents like SOCl₂ or Cl₂ gas . For triazole derivatives, intermediates such as benzyl sulfides may undergo oxidative chlorination. Optimization of reaction conditions (e.g., temperature, solvent) is critical to avoid side reactions like over-oxidation or decomposition .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Chromatography : Use HPLC or TLC with UV detection to assess purity.

- Spectroscopy : ¹H/¹³C NMR can confirm proton environments and substituent positions. For example, the sulfonyl chloride group (-SO₂Cl) typically appears as a distinct singlet in ¹H NMR.

- X-ray crystallography : Single-crystal analysis (as demonstrated for related triazole disulfides) provides unambiguous confirmation of molecular geometry and packing .

- Elemental analysis : Verify C, H, N, S, and Cl content to ensure stoichiometric consistency .

Q. What safety precautions are essential when handling this sulfonyl chloride?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential release of HCl gas or SO₂.

- Spill management : Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water to prevent exothermic reactions .

Q. What are the typical applications of this compound in derivatization reactions?

The sulfonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling synthesis of sulfonamides or sulfonate esters. For instance, 5-phenyl-1,3-thiazole-4-sulfonamide derivatives were synthesized for antitumor screening . Reaction conditions (e.g., base, solvent polarity) must be optimized to control regioselectivity and byproduct formation .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond angles, torsion angles) be resolved during structural analysis?

- Refinement protocols : Use software like SHELXL for high-resolution refinement. Adjust parameters such as thermal displacement factors and occupancy rates to minimize R-factors .

- Validation tools : Leverage checkCIF/PLATON to identify outliers in bond lengths or angles. Cross-validate with spectroscopic data to resolve discrepancies .

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

The electrophilic sulfur atom in -SO₂Cl is susceptible to nucleophilic attack. In polar aprotic solvents (e.g., DCM, THF), the reaction proceeds via a two-step mechanism: (1) formation of a tetrahedral intermediate and (2) chloride elimination. Steric hindrance from the phenyl and triazole groups may slow kinetics, requiring elevated temperatures or catalysts (e.g., DMAP) .

Q. How can synthetic yields be improved for large-scale preparations?

- Stepwise optimization : Screen solvents (e.g., DMF vs. acetonitrile) and stoichiometric ratios (e.g., excess SOCl₂).

- Workflow design : Implement flow chemistry to enhance heat/mass transfer during chlorination.

- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to trap HCl, preventing side reactions .

Q. What strategies address low solubility in cross-coupling or catalytic reactions?

- Co-solvent systems : Combine DMSO with toluene or dichloroethane to improve solubility without degrading the triazole core.

- Derivatization : Convert the sulfonyl chloride to a more soluble intermediate (e.g., sulfonamide) prior to coupling .

Q. How can computational methods aid in predicting reactivity or stability?

- DFT calculations : Model transition states for sulfonamide formation to identify energy barriers.

- Molecular docking : Predict binding affinities of derivatives for biological targets (e.g., enzymes) to prioritize synthesis .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported antitumor activity of sulfonamide derivatives?

- Assay variability : Compare cell lines, incubation times, and dosage ranges across studies. For example, activity may vary between adherent vs. suspension cell cultures.

- Structural nuances : Minor substituent changes (e.g., para vs. meta phenyl positions) can drastically alter bioactivity. Validate via SAR studies .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.